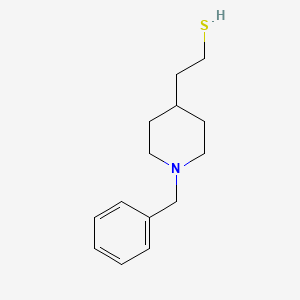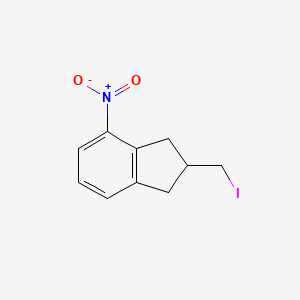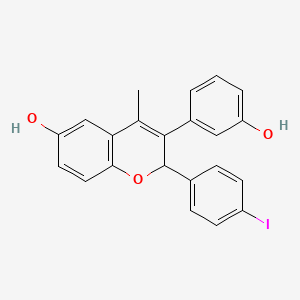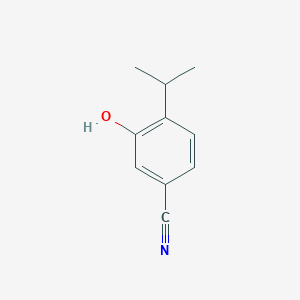![molecular formula C9H6Cl2OS B13965727 (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions and a methanol group at the 3 position on the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol typically involves the chlorination of benzo[b]thiophene followed by the introduction of a methanol group. One common method involves the electrophilic substitution of benzo[b]thiophene with chlorine in the presence of a catalyst such as iron(III) chloride. The resulting dichlorobenzo[b]thiophene is then subjected to a nucleophilic substitution reaction with methanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution, where the methanol group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in organic synthesis and materials science.
Wirkmechanismus
The mechanism of action of (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
(5,7-Difluorobenzo[b]thiophen-2-yl)methanol: Similar in structure but with fluorine atoms instead of chlorine.
(6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol: Contains a methyl group and a tetrahydrobenzo[b]thiophene ring.
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol: Features an amino group and a tetrahydrobenzo[b]thiophene ring.
Uniqueness: (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the presence of the methanol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Eigenschaften
Molekularformel |
C9H6Cl2OS |
|---|---|
Molekulargewicht |
233.11 g/mol |
IUPAC-Name |
(5,7-dichloro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H6Cl2OS/c10-6-1-7-5(3-12)4-13-9(7)8(11)2-6/h1-2,4,12H,3H2 |
InChI-Schlüssel |
YDAHUKQVMKWVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CS2)CO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)



![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)


